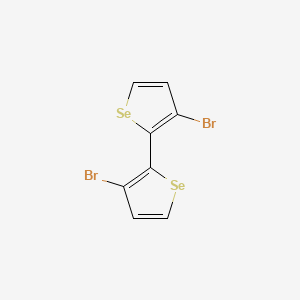
3,3'-Dibromo-2,2'-biselenophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dibromo-2,2’-biselenophene is an organoselenium compound that features two selenophene rings connected by a carbon-carbon bond, with bromine atoms attached to the 3 and 3’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-2,2’-biselenophene typically involves the bromination of 2,2’-biselenophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for 3,3’-Dibromo-2,2’-biselenophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and selenium compounds.
化学反応の分析
Types of Reactions
3,3’-Dibromo-2,2’-biselenophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex structures.
Oxidation and Reduction: The selenophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, typically in anhydrous conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted selenophenes can be obtained.
Coupled Products: Complex selenophene-based polymers or oligomers.
Oxidation Products: Selenophene oxides or selenones.
科学的研究の応用
3,3’-Dibromo-2,2’-biselenophene has several applications in scientific research:
Organic Electronics: Used in the synthesis of semiconducting materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Incorporated into polymers to enhance their electronic properties and stability.
Chemical Sensors: Utilized in the development of sensors due to its unique electronic properties.
Photovoltaic Cells: Employed in the design of photovoltaic materials for solar energy conversion.
作用機序
The mechanism by which 3,3’-Dibromo-2,2’-biselenophene exerts its effects is primarily through its electronic properties. The presence of selenium atoms in the selenophene rings enhances the compound’s ability to participate in π-conjugation, facilitating charge transport. This makes it an excellent candidate for use in electronic devices. The bromine atoms provide reactive sites for further functionalization, allowing for the creation of more complex structures with tailored properties.
類似化合物との比較
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Similar structure but with sulfur atoms instead of selenium.
3,3’-Dibromo-2,2’-biselenophene: Another selenophene-based compound with different substitution patterns.
Dithieno[3,2-b2,3-d]selenophene: A fused selenophene structure with enhanced electronic properties.
Uniqueness
3,3’-Dibromo-2,2’-biselenophene is unique due to the presence of selenium atoms, which provide greater polarizability and larger atomic size compared to sulfur. This results in improved electronic properties and charge transport capabilities, making it particularly valuable in the field of organic electronics.
特性
分子式 |
C8H4Br2Se2 |
|---|---|
分子量 |
417.9 g/mol |
IUPAC名 |
3-bromo-2-(3-bromoselenophen-2-yl)selenophene |
InChI |
InChI=1S/C8H4Br2Se2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H |
InChIキー |
VMJLYXHTXNJWHD-UHFFFAOYSA-N |
正規SMILES |
C1=C[Se]C(=C1Br)C2=C(C=C[Se]2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide](/img/structure/B12964564.png)

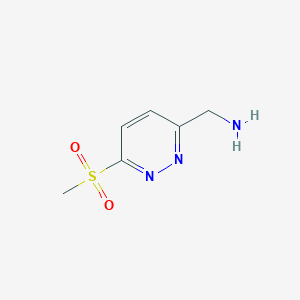
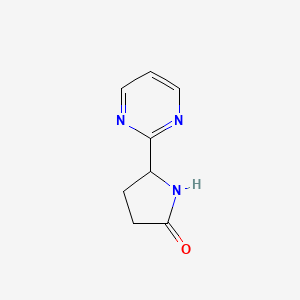
![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)

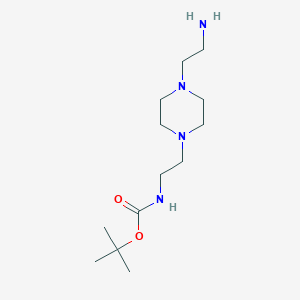
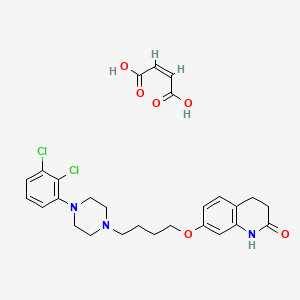
![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
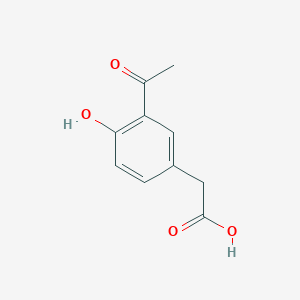

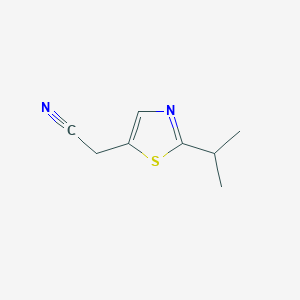

![tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B12964610.png)
